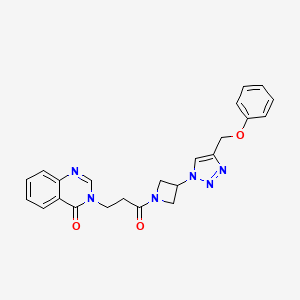
3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" is a synthetic organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. It belongs to a class of heterocyclic compounds known for their bioactive properties and potential use in therapeutic drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" typically involves multi-step organic reactions, starting from commercially available starting materials.
- Formation of the Quinazolinone Core:
Starting material: Anthranilic acid or its derivatives.
Key reaction: Cyclization to form the quinazolinone ring.
Reaction conditions: Often carried out under reflux in the presence of dehydrating agents.
- Introduction of the Triazole Ring:
Starting material: Alkyl or aryl azides.
Key reaction: Click chemistry via the Huisgen cycloaddition reaction.
Reaction conditions: Typically performed in the presence of a copper(I) catalyst under mild conditions.
- Attachment of the Phenoxymethyl Group:
Starting material: Appropriate halides or sulfonates.
Key reaction: Nucleophilic substitution.
Reaction conditions: Conducted in polar aprotic solvents with a base.
- Formation of the Azetidine Ring:
Starting material: β-lactam precursors.
Key reaction: Ring-opening followed by cyclization.
Reaction conditions: Carried out under controlled temperatures with specific catalysts.
Industrial Production Methods: Industrial production methods may involve the same steps as laboratory synthesis but optimized for scale, yield, and cost-effectiveness. This often includes continuous flow chemistry, high-throughput synthesis, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions:
- Oxidation:
Common reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Typically in aqueous or organic solvents.
Major products: Oxidized derivatives of the quinazolinone ring.
- Reduction:
Common reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in polar solvents at low temperatures.
Major products: Reduced forms of the azetidine and triazole rings.
- Substitution:
Common reagents: Halogenated compounds, nucleophiles.
Conditions: Various solvents depending on the nucleophile.
Major products: Substituted derivatives with different functional groups.
Substituted quinazolinone derivatives.
Triazole-ring modified compounds.
Phenoxymethyl-azetidine linked molecules.
科学研究应用
"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" has significant research applications in various domains:
- Chemistry:
Used as a scaffold for developing new organic compounds.
Serves as an intermediate in complex synthetic routes.
- Biology:
Studied for its potential bioactive properties.
Used in assays to study enzyme interactions and inhibition.
- Medicine:
Investigated for its potential as a therapeutic agent.
- Industry:
Utilized in the synthesis of specialty chemicals.
Potential use in the development of advanced materials.
作用机制
The exact mechanism of action for "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" depends on its specific application:
- Molecular Targets:
May interact with specific proteins or enzymes.
Potential targets include kinases, reductases, and transmembrane receptors.
- Pathways Involved:
Can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Inhibits or activates molecular pathways depending on its structure and functional groups.
相似化合物的比较
Compared to other compounds with similar structures, "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" offers unique advantages due to its specific functional groups and structural configuration:
- Unique Aspects:
Combination of quinazolinone, triazole, and azetidine rings.
Enhanced bioactivity due to the phenoxymethyl group.
- Similar Compounds:
Compounds containing individual quinazolinone, triazole, or azetidine rings.
Derivatives with different substituents on the core rings.
The compound's structural uniqueness positions it as a promising candidate for further research and development in various scientific and industrial fields.
属性
IUPAC Name |
3-[3-oxo-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c30-22(10-11-27-16-24-21-9-5-4-8-20(21)23(27)31)28-13-18(14-28)29-12-17(25-26-29)15-32-19-6-2-1-3-7-19/h1-9,12,16,18H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVJMYDIPGXYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxy-1-methyl-5-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2910263.png)

![2-Chloro-N-[1-(4-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2910268.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2910271.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2910275.png)
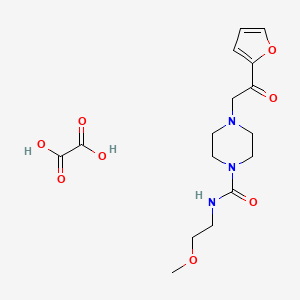
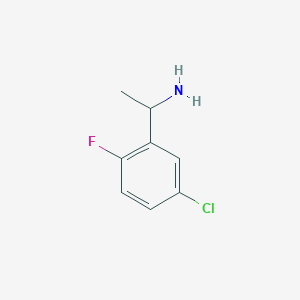
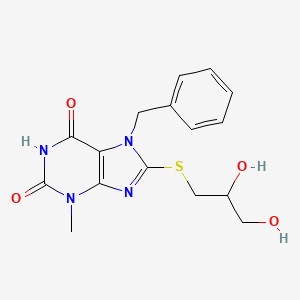
![4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2910280.png)
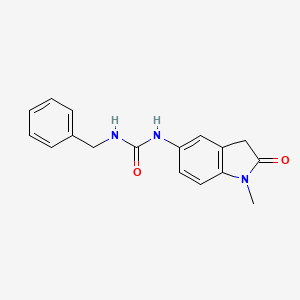
![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910282.png)
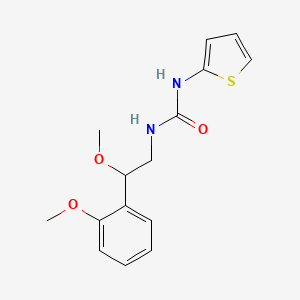
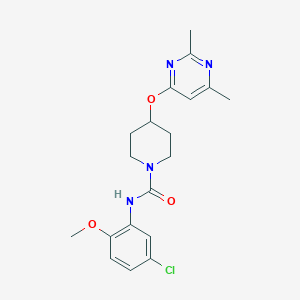
![N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2910286.png)
